Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate is a complex organic compound that belongs to the class of benzenesulfonamides. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a dichloroacetylamino group and a hydroxypropyl chain. It is primarily recognized for its potential applications in pharmaceuticals and biochemistry.
The compound's structure and properties can be explored through various chemical databases such as PubChem and DrugBank, where it is cataloged under specific identifiers that facilitate research and identification. The unique identifiers include the InChI Key and the SMILES representation, which provide insight into its molecular composition and structure.
Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate is classified as a small molecule with experimental status in drug development. Its classification under benzenesulfonamides indicates its potential therapeutic applications, particularly in targeting specific biological pathways.
The synthesis of Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula for Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate can be represented as:
The compound can be depicted using various structural representations including:
CC(C(C(=O)Cl)N)C1=CC=C(S(=O)(=O)N)C=C1The structural data reveals distinct functional groups that contribute to its chemical reactivity and biological activity.
Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate can participate in various chemical reactions:
Understanding these reactions is crucial for predicting its behavior in biological systems and potential pathways for degradation or transformation.
Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate acts primarily by modulating cellular pathways involved in cell cycle regulation. It influences:
Research indicates that this compound plays a critical role in maintaining cellular homeostasis by balancing proliferation and apoptosis.
Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate has several promising applications:
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4